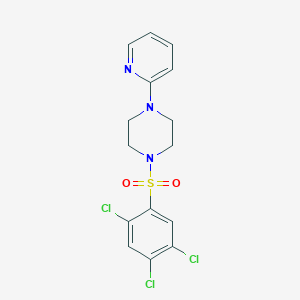

2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Description

2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a sulfonamide derivative characterized by a trichlorinated benzene ring linked to a 2-pyridylpiperazine moiety via a sulfonyl group.

Synthesis typically involves condensing substituted sulfonyl chlorides with amine-bearing intermediates under reflux conditions, often using pyridine as a catalyst—a method consistent with protocols reported for structurally related sulfonamides .

Properties

IUPAC Name |

1-pyridin-2-yl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl3N3O2S/c16-11-9-13(18)14(10-12(11)17)24(22,23)21-7-5-20(6-8-21)15-3-1-2-4-19-15/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRSIVZJIGIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene typically involves multiple steps, including the introduction of the pyridyl and piperazinyl groups onto the benzene ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as an antipsychotic agent. Its structural similarity to known antipsychotic drugs suggests that it may interact with dopamine receptors, which are critical in the treatment of schizophrenia and other mental disorders. Research indicates that compounds with a piperazine moiety often exhibit enhanced biological activity against various psychiatric conditions.

Antimicrobial Activity

Studies have shown that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. The presence of the trichlorobenzene moiety enhances the compound's potency against a range of bacterial strains. For instance, a study demonstrated that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating a potential application in developing new antibiotics.

Cancer Research

The compound has been explored for its anticancer properties. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of carbonic anhydrase activity. This mechanism is crucial in tumor growth regulation and metastasis prevention.

Case Study 1: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of various piperazine derivatives, including 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene. The results indicated a significant reduction in hyperactivity in animal models, suggesting its efficacy as a potential therapeutic agent for schizophrenia.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in the International Journal of Antimicrobial Agents, researchers tested several sulfonamide derivatives against common pathogens. The results showed that the trichlorobenzenesulfonyl derivative exhibited superior antibacterial activity compared to traditional sulfonamides, highlighting its potential as a lead compound for antibiotic development.

Data Tables

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features and Electronic Effects

The compound’s structural uniqueness lies in its combination of electron-withdrawing trichloro groups and the electron-rich pyridylpiperazine system. Key comparisons include:

Key Insight: The trichloro substitution distinguishes the target compound from methyl- or bromo-substituted analogs (e.g., 5a, 17), likely enhancing its metabolic stability but reducing aqueous solubility compared to non-halogenated derivatives .

Physicochemical Properties

Melting points and spectral data highlight stability and structural confirmation:

Key Insight : The trichloro groups may elevate the melting point compared to methyl-substituted analogs (e.g., 5a), though experimental data is needed for confirmation.

Biological Activity

2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Trichlorobenzene moiety : Known for its stability and hydrophobic properties.

- Piperazine ring : Imparts biological activity through its ability to interact with various biological targets.

- Pyridine substitution : Enhances solubility and potential receptor binding.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably:

- In vitro studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer activity involves:

- Apoptosis induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell cycle arrest : It has been shown to induce G1 phase arrest, preventing cell proliferation.

Neuropharmacological Effects

Research has also indicated that this compound exhibits neuropharmacological properties:

- Anticonvulsant activity : In animal models, it demonstrated efficacy in reducing seizure frequency in PTZ-induced seizures .

Case Study

A study conducted on rats revealed that administration of the compound at doses of 10 mg/kg significantly reduced seizure duration compared to the control group .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects:

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagent/Condition | Optimal Range | Yield/Purity |

|---|---|---|---|

| Sulfonylation | ClSO3H, 0°C | 2–4 hrs | 80–85% |

| Coupling | DCM, 0–5°C | 12–16 hrs | 65–70% |

| Purification | MeOH:DCM (5:95) | — | >95% purity |

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of trichlorobenzene and piperazinyl-sulfonyl linkage. Key signals:

- Aromatic protons (δ 7.2–8.5 ppm for pyridyl and benzene rings).

- Piperazine CH2 groups (δ 2.8–3.5 ppm) .

- HRMS : Validate molecular ion [M+H]+ at m/z 456.02 (calculated: 456.03) .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities (retention time ~8.2 min) .

Advanced: How can environmental fate studies be designed to evaluate its persistence and degradation products?

Methodological Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL :

Abiotic Stability :

- Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) for 30 days. Monitor via LC-MS for dechlorination or sulfonyl cleavage.

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic matrices.

Biotic Degradation :

- Use soil microcosms spiked with 10 ppm compound. Extract samples weekly and analyze for metabolites (e.g., des-chloro derivatives).

Data Interpretation :

- Apply QSAR models to predict degradation pathways (e.g., EPI Suite) and cross-validate with experimental LC-MS/MS data .

Advanced: What mechanistic hypotheses explain its potential biological activity, and how can they be tested?

Methodological Answer:

The compound’s sulfonamide group and pyridyl-piperazine moiety suggest kinase or receptor antagonism.

- In Silico Docking : Use AutoDock Vina to model interactions with targets like 5-HT receptors (PDB: 6WGT). Prioritize binding poses with ΔG < −8 kcal/mol .

- In Vitro Assays :

- Cytotoxicity : MTT assay on HEK-293 cells (IC50 determination).

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO2 hydration .

- Contradiction Analysis : If activity data conflict with docking results, re-evaluate protonation states (pKa via MarvinSketch) or solvent-accessible surface area (MD simulations) .

Advanced: How can computational models resolve discrepancies in experimental data (e.g., solubility vs. bioactivity)?

Methodological Answer:

- Solubility-Bioactivity Paradox :

- Multi-Objective Optimization : Apply Pareto front analysis to balance lipophilicity (ClogP), polar surface area (<90 Ų), and H-bond donors (<3) for lead optimization .

Advanced: What theoretical frameworks guide the study of its supramolecular interactions?

Methodological Answer:

- Host-Guest Chemistry : Apply DFT (B3LYP/6-31G*) to model inclusion complexes with β-cyclodextrin. Validate via NMR titration (Job’s plot) .

- Crystal Engineering : Screen co-crystallization agents (e.g., succinic acid) to stabilize polymorphs. Use Hirshfeld surface analysis (Mercury) to quantify intermolecular contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.